molecular formula C14H12N4O4 B2897807 methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 338394-65-3

methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2897807
M. Wt: 300.274
InChI Key: JZIWHYPNRDJGJO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

1,2,3-triazole derivatives are known for their versatile chemical properties that enable a wide range of synthetic applications. For example, the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene leads to methyl esters of substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, demonstrating the reactivity of similar compounds under cycloaddition conditions (Ibata et al., 1992). Similarly, the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to methoxy- and cyano- derivatives shows the potential for structural modification and application in synthetic chemistry (Bullock et al., 1972).

Biological Activities

A significant area of research involves exploring the biological activities of 1,2,3-triazole derivatives. For instance, novel β-carboline derivatives possessing the 1,2,3-triazole ring have shown cytotoxic and antibacterial activities, indicating the potential for developing new therapeutic agents (Salehi et al., 2016). Another study focused on the synthesis of 1,2,4-triazole derivatives, revealing antimicrobial activities against various microorganisms, further highlighting the pharmacological potential of triazole-based compounds (Bektaş et al., 2007).

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Future Directions

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I hope this general information is helpful! If you have more specific questions about a particular compound or type of analysis, feel free to ask!


properties

IUPAC Name

methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-12(19)7-11-13(14(20)22-2)16-17-18(11)10-6-4-3-5-9(10)8-15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIWHYPNRDJGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=NN1C2=CC=CC=C2C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

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